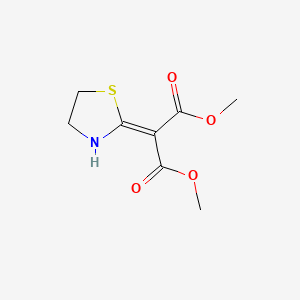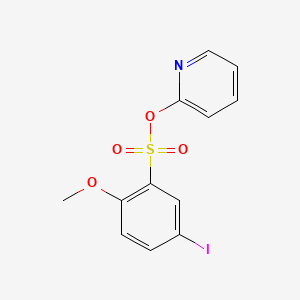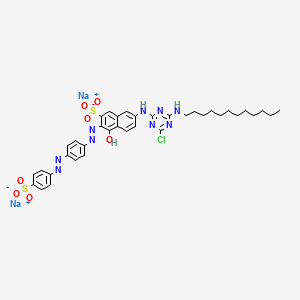
POLY(2,5-DI(HEXYLOXY)CYANOTEREPHTHALYLI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(2 5-di(hexyloxy)cyanoterephthalyl) (PCTEH) is a type of conjugated polymer that has gained significant attention in the field of material science due to its unique properties. This polymer is known for its high electron mobility, good thermal stability, and excellent solubility in common organic solvents. PCTEH has been extensively studied for its potential applications in electronic devices, such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and light-emitting diodes (LEDs).
Wissenschaftliche Forschungsanwendungen
Optische Anwendungen
Konjugierte Polymere (CPs) wie CN-PPV spielen aufgrund ihrer einzigartigen Eigenschaften eine wichtige Rolle in optischen Anwendungen {svg_1} {svg_2}. Sie besitzen ausgezeichnete mechanische und Halbleitereigenschaften sowie hohe Helligkeit, Photostabilität, geringe Toxizität, niedrige Kosten, Flexibilität und hohe Festigkeit {svg_3} {svg_4}.
Dünnschichtfertigung
CN-PPV kann verwendet werden, um dünne Filme durch Spin-Coating-Technik auf verschiedenen Substraten wie fluoriertem Zinnoxid (FTO) und Quarz herzustellen {svg_5} {svg_6}. Es wurde festgestellt, dass diese dünnen Filme ähnliche funktionelle Gruppen aufweisen {svg_7} {svg_8}.
Optoelektronische und photonische Bauelemente
Die einzigartigen Eigenschaften von CN-PPV machen es für die Herstellung von optoelektronischen und photonischen Bauelementen geeignet {svg_9} {svg_10}. Diese Bauelemente integrieren verschiedene Lichtfunktionen wie Modulation, Erzeugung, Schalten und Detektion in die optische Wellenleiterstruktur, die auf den Substraten erzeugt wird {svg_11} {svg_12}.
Nichtlineare optische (NLO) Dünnschichten
Die Variationen der optischen Eigenschaften von CN-PPV, verbunden mit Änderungen der Struktur und Morphologie, eröffnen die Möglichkeit zur Herstellung von nichtlinearen optischen (NLO) Dünnschichten mit verbesserter Leistung {svg_13} {svg_14}.
Organische Photovoltaik
CN-PPV kann in Kombination mit anderen PPVs für die organische Photovoltaik verwendet werden {svg_15} {svg_16}. Diese Anwendung nutzt die elektronenleitenden Eigenschaften von CN-PPV {svg_17} {svg_18}.
Polymere Leuchtdioden (PLEDs)
CN-PPV kann zur Bildung von leitenden Filmen für die Herstellung von Polymer-Leuchtdioden (PLEDs) verwendet werden {svg_19} {svg_20}. Diese Anwendung nutzt die Lichtemissionseigenschaften von CN-PPV {svg_21} {svg_22}.
Photovoltaische Zellen
Neben PLEDs kann CN-PPV auch bei der Herstellung von Photovoltaikzellen verwendet werden {svg_23} {svg_24}. Diese Anwendung nutzt die einzigartigen Licht Absorptions- und Emissionsstrukturen von CN-PPV {svg_25} {svg_26}.
Wirkmechanismus
Target of Action
Poly(2,5-di(hexyloxy)cyanoterephthalylidene), also known as CN-PPV, is an electron conducting polymer . Its primary target is the electron transport chain in organic photovoltaics .
Mode of Action
CN-PPV interacts with its targets by facilitating electron transport . As an n-type semiconductor, it has a high electron mobility, which allows it to effectively conduct electrons .
Biochemical Pathways
The primary biochemical pathway affected by CN-PPV is the electron transport chain in organic photovoltaics . By conducting electrons, CN-PPV plays a crucial role in the conversion of light energy into electrical energy .
Pharmacokinetics
The high electron mobility of CN-PPV influences its bioavailability in the electron transport chain .
Result of Action
The result of CN-PPV’s action is the efficient conversion of light energy into electrical energy in organic photovoltaics . This is achieved through its role in conducting electrons in the electron transport chain .
Action Environment
The action of CN-PPV can be influenced by environmental factors such as temperature and light intensity . These factors can affect the efficiency of electron transport and, consequently, the efficiency of energy conversion in organic photovoltaics .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) plays a significant role in biochemical reactions due to its electron-conducting properties. It interacts with various enzymes and proteins involved in electron transport chains. For instance, it can interact with cytochrome c oxidase, facilitating electron transfer processes. The nature of these interactions is primarily based on the compound’s ability to accept and donate electrons, thereby influencing the redox state of the biomolecules it interacts with .
Cellular Effects
POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in oxidative stress responses, thereby altering the cell’s metabolic state. Additionally, its interaction with cell membrane proteins can influence cell signaling pathways, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) involves its ability to bind to specific biomolecules and modulate their activity. It can inhibit or activate enzymes by altering their redox state. For instance, it can bind to the active site of cytochrome c oxidase, affecting its electron transfer activity. This binding interaction can lead to changes in the enzyme’s conformation and activity, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light and oxygen can lead to its degradation. This degradation can result in a decrease in its electron-conducting properties, thereby affecting its biochemical interactions and cellular effects .
Dosage Effects in Animal Models
The effects of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) vary with different dosages in animal models. At low doses, the compound can enhance electron transport and cellular metabolism. At high doses, it can exhibit toxic effects, such as oxidative stress and cell death. These threshold effects are crucial for determining the safe and effective dosage of the compound in various applications .
Metabolic Pathways
POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) is involved in several metabolic pathways, primarily those related to electron transport and redox reactions. It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, influencing the flow of electrons in the electron transport chain. These interactions can affect metabolic flux and the levels of various metabolites, thereby altering cellular metabolism .
Transport and Distribution
Within cells and tissues, POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. For instance, the compound can accumulate in the mitochondria, where it interacts with electron transport chain proteins .
Subcellular Localization
The subcellular localization of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with components of the electron transport chain. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The mitochondrial localization allows the compound to modulate electron transport and cellular metabolism effectively .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of POLY(2,5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) can be achieved through a polycondensation reaction of 2,5-di(hexyloxy)terephthalic acid. The reaction can be carried out in the presence of a catalyst and a suitable solvent.", "Starting Materials": ["2,5-di(hexyloxy)terephthalic acid", "Catalyst", "Solvent"], "Reaction": ["Step 1: Dissolve 2,5-di(hexyloxy)terephthalic acid in a suitable solvent.", "Step 2: Add a catalyst to the solution.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Cool the solution to room temperature.", "Step 5: Precipitate the polymer by adding a non-solvent.", "Step 6: Collect the polymer by filtration and wash with a suitable solvent.", "Step 7: Dry the polymer under vacuum."] } | |
| 151897-69-7 | |
Molekularformel |
(C42H58N2O4)n |
Molekulargewicht |
0 |
Synonyme |
POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI& |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





